![molecular formula C9H11NO B066875 5,6,7,8-Tetrahydroquinolin-5-ol CAS No. 194151-99-0](/img/structure/B66875.png)
5,6,7,8-Tetrahydroquinolin-5-ol
Overview
Description
5,6,7,8-Tetrahydroquinolin-5-ol is a chemical compound with the molecular formula C9H11NO . It is a solid substance and has a molecular weight of 149.19 .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinolin-5-ol involves reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis . This provides a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroquinolin-5-ol is represented by the formula C9H11NO .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinolin-5-ol is a solid substance . It has a molecular weight of 149.19 and is stored at a temperature between 2-8°C .Scientific Research Applications
- 5,6,7,8-Tetrahydroquinolin-8-ol has been investigated for its antiproliferative effects on human tumor cell lines. In particular, it was evaluated for its activity against three cancer cell lines: HT-29, A2780, and MSTO-211H . Researchers have explored its potential as an inhibitor of cancer progression.
- Compound AMD11070 (6) derived from 5,6,7,8-Tetrahydroquinolin-8-amine was identified as a potent CXCR4 antagonist. CXCR4 is a chemokine receptor expressed on immune cells and plays a role in cancer metastasis and HIV infection. This finding highlights the compound’s potential as a scaffold for developing novel anti-HIV drugs and cancer therapeutics .
- 5,6,7,8-Tetrahydroisoquinoline (also known as Bz-tetrahydroisoquinoline ) has been used in total synthesis efforts. For instance, it played a role in the synthesis of (±)-desoxycodeine-D . Its structural versatility makes it valuable in synthetic chemistry.
- Researchers have synthesized the most active compounds of this series in enantiopure form. By evaluating both enantiomers, they aimed to understand their interactions with biological targets. This approach provides insights into potential therapeutic applications .
- The presence of the 5,6,7,8-tetrahydroquinolin-8-amine scaffold suggests its potential as a privileged structure for drug development. It may serve as a foundation for designing molecules with diverse biological activities .
- 5,6,7,8-Tetrahydroquinolin-8-ol is used in proteomics research. Its biochemical properties make it relevant for studying protein interactions and functions .
Antiproliferative Activity
CXCR4 Antagonism
Total Synthesis
Biological Targets
Privileged Scaffold
Proteomics Research
Safety And Hazards
The safety information for 5,6,7,8-Tetrahydroquinolin-5-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQCUHPUQHIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404726 | |
Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-5-ol | |
CAS RN |
194151-99-0 | |
Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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